4-butoxy-N-(2-chlorobenzyl)benzamide
Description
4-Butoxy-N-(2-chlorobenzyl)benzamide is a benzamide derivative characterized by a 4-butoxy substituent on the benzene ring and a 2-chlorobenzyl group attached to the amide nitrogen. This compound has garnered attention in medicinal chemistry for its selective agonistic activity toward Formyl Peptide Receptor 2 (FPR2), a G-protein-coupled receptor implicated in inflammatory and immune responses . Synthetically, it is prepared via a multi-step process involving chloracetylation of precursor quinazolinone derivatives under nitrogen atmosphere, yielding a 60% purified product through column chromatography . Its structural features, including the electron-withdrawing chloro substituent and lipophilic butoxy chain, contribute to its receptor-binding affinity and metabolic stability.
Properties
IUPAC Name |
4-butoxy-N-[(2-chlorophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-2-3-12-22-16-10-8-14(9-11-16)18(21)20-13-15-6-4-5-7-17(15)19/h4-11H,2-3,12-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTTZMOYHISUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzamide Derivatives Targeting mGluR5 and FPR Receptors
Compounds with analogous benzamide scaffolds but varying substituents exhibit divergent biological activities. Key examples include:
Key Observations :
- Substituent Effects : Fluorine atoms on the benzyl ring (e.g., VU0040237) enhance mGluR5 potency but reduce cell viability in some contexts . The 2-chlorobenzyl group in the target compound balances receptor affinity and stability.
- Synthetic Efficiency: The 4-amino analog (compound 11) achieves higher yields (85%) than the target compound (60%), likely due to simpler purification steps .
Heterocyclic Benzamide Derivatives
Incorporation of heterocycles into the benzamide scaffold alters pharmacokinetic and pharmacodynamic profiles:
Key Observations :
- Bioactivity: Benzoimidazole derivatives exhibit antitumor effects, whereas the target compound’s quinazolinone core favors FPR2 agonism .
- Synthetic Complexity : Multi-step syntheses (e.g., 6 steps for benzoimidazole derivatives) reduce yields compared to simpler benzamide analogs .
Substituent Position and Electronic Effects
- Chloro vs. Fluoro : 2-Chlorobenzyl substitution (target compound) shows superior anti-HIV-1 activity (22–25% inhibition) compared to 2-fluorobenzyl analogs, which exhibit reduced cell viability .
- Alkyl Chain Variations : Propyl substitutions (e.g., compound 11c) mimic 2-chlorobenzyl activity but with lower metabolic stability .
Key Observations :
- Ultrasound irradiation reduces reaction time by 80% and improves yields by 20–25%, highlighting the efficacy of green chemistry techniques .
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